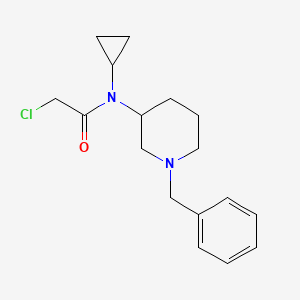

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

Description

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is a synthetically derived acetamide featuring a benzyl-substituted piperidine ring and a cyclopropyl group. Its molecular formula is C₁₇H₂₃ClN₂O, with a molecular weight of 306.83 g/mol. The compound’s structure includes:

- A piperidine core substituted with a benzyl group at the 1-position.

- A cyclopropyl group attached to the acetamide nitrogen.

- A chlorine atom at the α-carbon of the acetamide moiety.

However, the compound is listed as discontinued by CymitQuimica (Ref: 10-F081977), indicating challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name |

N-(1-benzylpiperidin-3-yl)-2-chloro-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNXIEASABXUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl substitution and a cyclopropyl group attached to an acetamide moiety. Its molecular formula is with a molar mass of approximately 320.9 g/mol. The presence of the chlorine atom enhances its reactivity and potential biological interactions .

This compound primarily acts as a muscarinic receptor antagonist, particularly targeting the M4 subtype. This receptor is involved in various neurological processes, including cognition, memory, and mood regulation. The compound's unique structure may influence its selectivity and potency compared to other similar compounds, potentially leading to fewer side effects .

Neuropharmacological Effects

Preliminary studies indicate that this compound may modulate neurotransmitter systems associated with pain modulation and mood regulation. The compound has been investigated for its potential as an analgesic or psychoactive substance .

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has shown that modifications in the piperidine ring and substituents can significantly affect biological activity. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide | Different piperidine position | Affects receptor binding affinity |

| N-(1-benzylpiperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | Cyclopropyl substitution | May enhance potency |

| N-(1-benzylpiperidin-4-yl)-N-methylacetamide | Lacks chlorine | Retains similar activity profile |

These variations illustrate how small changes in structure can lead to significant differences in pharmacological profiles .

Potential Therapeutic Applications

This compound has been explored for its therapeutic effects in treating neurological disorders linked to neurotransmitter imbalances. For instance, studies have shown that compounds with similar structures can effectively modulate receptor activities associated with conditions like anxiety and depression .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits selective binding characteristics to muscarinic receptors. These studies often utilize radiolabeled ligands to assess interaction dynamics, providing insights into the compound's efficacy and safety profile .

Scientific Research Applications

Muscarinic Receptor Antagonism

One of the primary areas of research for N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is its role as a muscarinic receptor antagonist , specifically targeting the M4 subtype. Muscarinic receptors are involved in various neurological processes, including cognition, motor control, and pain modulation. The selective antagonism of M4 receptors may provide therapeutic benefits in conditions such as schizophrenia, Alzheimer's disease, and other cognitive disorders.

Key Findings:

- Binding Affinity : Preliminary studies indicate that this compound exhibits selective binding characteristics to muscarinic receptors, potentially leading to fewer side effects compared to non-selective antagonists.

- Mechanism of Action : Research often employs techniques such as radiolabeled ligands or fluorescent probes to assess receptor interaction dynamics, providing insights into the compound's mechanism of action.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step reactions that allow for precise control over stereochemistry and functional groups. This flexibility in synthesis enables the exploration of various structural analogs that may exhibit different biological activities.

Structural Comparisons

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide | Similar piperidine structure but with a different position of benzyl substitution | Potentially different receptor selectivity due to structural variation |

| N-(1-benzylpiperidin-4-yl)acetamide | Lacks the chloro and cyclopropyl groups | Simpler structure may lead to different pharmacokinetic properties |

| N-(1-benzylpiperidin-3-ylethyl)acetamide | Similar piperidine and benzyl groups but includes an ethylene linker | May exhibit altered biological activity due to linker presence |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential, emphasizing the unique position of this compound within this class of compounds.

Case Studies and Research Findings

Research involving this compound has primarily focused on its pharmacological properties related to neurotransmitter systems. Notable findings include:

- Neurotransmitter Modulation : Studies suggest that this compound may influence pathways related to pain modulation and could act as a central nervous system depressant.

- Potential for Analgesic Development : Given its interaction with neurotransmitter systems, it is being investigated for potential applications as an analgesic or psychoactive substance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified in the available literature is 2-Acetamido-5-methylbenzoic acid (C₁₀H₁₁NO₃, MW: 193.20 g/mol), also discontinued by CymitQuimica (Ref: 10-F634650). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Structural and Functional Insights

Lipophilicity vs. In contrast, 2-Acetamido-5-methylbenzoic acid contains a carboxylic acid group, which increases polarity and may improve aqueous solubility but limit membrane permeability.

The methyl group in 2-Acetamido-5-methylbenzoic acid may sterically hinder interactions with target proteins.

Synthetic Challenges :

Research Findings and Limitations

- Pharmacological Data: No experimental data on biological activity, toxicity, or pharmacokinetics are available in the provided evidence.

- Discontinuation Rationale : The discontinuation of both compounds implies insufficient efficacy, stability, or scalability in preclinical studies .

Preparation Methods

Piperidine Core Preparation

The piperidine ring is functionalized via alkylation using benzyl halides. For example, 3-aminopiperidine is treated with benzyl bromide in dimethylformamide (DMF) at 60–80°C to yield 1-benzylpiperidin-3-amine. This step often employs potassium carbonate as a base to deprotonate the amine and facilitate nucleophilic substitution.

Reaction Conditions :

Amide Bond Formation

The acetamide group is introduced via coupling of 2-chloroacetyl chloride with N-cyclopropyl-1-benzylpiperidin-3-amine. This step often uses coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to activate the carboxylic acid. Alternatively, a metal-free method involving nitrone intermediates has been reported, where aldehydes react with hydroxylamines in the presence of TBAF·3H2O and KOH.

Comparative Methods :

| Method | Reagents | Yield | Purity | Source |

|---|---|---|---|---|

| HATU-Mediated | HATU, DIPEA, CH3CN | 82% | >95% | |

| Metal-Free Amination | TBAF·3H2O, KOH, RT | 68% | 90% |

Stereochemical Considerations

The compound exists as (R)- and (S)-enantiomers, with the (R)-configuration showing higher affinity for muscarinic M4 receptors. Key strategies for stereochemical control include:

Chiral Resolution

Racemic mixtures are resolved using chiral chromatography or diastereomeric salt formation. For example, recrystallization with (-)-di-p-toluoyl-D-tartaric acid selectively isolates the (R)-enantiomer.

Asymmetric Synthesis

Catalytic asymmetric hydrogenation of imine intermediates using Rhodium-(R)-BINAP complexes achieves enantiomeric excess (ee) >98%.

Stereochemical Outcomes :

Purification and Characterization

Purification Techniques

Analytical Data

-

1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (d, J = 13.2 Hz, 1H), 3.84 (q, J = 7.1 Hz, 1H), 2.95–2.88 (m, 2H).

Scalability and Process Optimization

Large-Scale Synthesis

A patent-published protocol scales the reaction to 1 kg batches using continuous flow chemistry, reducing reaction time from 24 h to 2 h. Key parameters include:

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide?

Answer:

Synthesis typically involves multi-step reactions, including amidation and cyclopropane coupling. Key steps include:

- Amidation : Reacting 2-chloroacetyl chloride with cyclopropylamine under inert conditions (e.g., N₂ atmosphere) at 0–5°C to form 2-chloro-N-cyclopropyl-acetamide.

- Piperidine Functionalization : Introducing the benzyl-piperidinyl moiety via nucleophilic substitution or reductive amination. Optimize solvent polarity (e.g., DMF or THF) and catalyst choice (e.g., Pd/C for hydrogenation) to enhance regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and NMR spectroscopy.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated during weighing or synthesis .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

- Data Collection : Use a synchrotron source for high-resolution (<1.0 Å) data.

- Refinement : Employ SHELXL for structure solution, incorporating restraints for disordered atoms (e.g., cyclopropane ring) . Validate using R-factor convergence (<0.05) and residual electron density maps .

Advanced: How to address discrepancies in reported biological activity data for derivatives of this compound?

Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, solvent consistency).

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Structural Validation : Confirm derivative purity via HPLC-MS and correlate activity with structural motifs (e.g., benzyl group orientation) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.8–1.2 ppm) and acetamide carbonyl (δ 165–170 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: What computational methods predict the binding affinity of this compound to neurological targets?

Answer:

- Docking Studies : Use AutoDock Vina with homology-modeled receptors (e.g., acetylcholinesterase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions with PyMOL .

- QSAR Models : Train datasets from PubChem BioAssay to correlate substituent effects with activity .

Basic: How to troubleshoot low yields during the final coupling step of synthesis?

Answer:

- Catalyst Screening : Test Pd(dppf)Cl₂ or CuI for cross-coupling efficiency.

- Solvent Optimization : Switch from DMF to DMSO to stabilize intermediates.

- Temperature Control : Maintain 60–70°C to avoid side reactions. Monitor by LC-MS for real-time adjustments .

Advanced: What strategies mitigate racemization during stereospecific synthesis?

Answer:

- Chiral Auxiliaries : Use (R)-BINOL to direct asymmetric induction.

- Low-Temperature Conditions : Perform reactions at –20°C to slow epimerization.

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers .

Basic: What are the environmental hazards associated with this compound, and how to manage waste?

Answer:

- Ecotoxicity : Classify as "acute aquatic hazard" (GHS Category 3). Avoid drain disposal.

- Waste Treatment : Incinerate at >1000°C with alkaline scrubbers to neutralize HCl emissions .

Advanced: How to validate the stability of this compound under varying pH conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.